![molecular formula C13H8ClF3N2O4S B3463636 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3463636.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide, also known as NCTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide involves the inhibition of enzyme activity through the formation of a covalent bond between the sulfonamide group of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the reduction of blood pressure. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide in lab experiments include its high potency and specificity for certain enzymes, as well as its ability to form covalent bonds with enzyme active sites. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide. One area of research is the development of new analogs of this compound that have improved potency and selectivity for certain enzymes. Another area of research is the development of new methods for delivering this compound to specific tissues or organs in the body. Finally, there is a need for further research into the potential toxicity of this compound and its effects on human health.
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its ability to inhibit enzyme activity has made it a valuable tool for studying the function of certain proteins and enzymes. While this compound has some limitations, its potential for future research is promising.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of a variety of enzymes, including carbonic anhydrases, metalloproteases, and serine proteases. This compound has also been used to study the role of certain proteins in cancer and other diseases.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-10-6-5-8(7-9(10)13(15,16)17)18-24(22,23)12-4-2-1-3-11(12)19(20)21/h1-7,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJHTDNPQSCNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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